2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate
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Overview
Description
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate is an organic compound with a complex structure that includes a benzoate ester and a dimethylaminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate typically involves the reaction of dimethylaminoethanol with ethylene oxide to form 2-(Dimethylamino)ethoxyethanol . This intermediate is then reacted with benzoic acid or its derivatives under esterification conditions to yield the final product . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates or amines.
Scientific Research Applications
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a weak base, facilitating the formation of stable complexes with other molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and stability of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethoxyethanol: Shares the dimethylaminoethoxy group but lacks the benzoate ester.
N,N-Dimethylaminoethanol: Similar structure but with different functional groups.
Uniqueness
Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
62295-32-3 |
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Molecular Formula |
C12H14NO4- |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxycarbonyl]benzoate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)7-8-17-12(16)10-6-4-3-5-9(10)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
BDSIGVLKFSPWRG-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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